REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:12]([O:14]C)=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[OH-].[Na+]>CO.O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:11]=1)[C:12]([OH:14])=[O:13] |f:1.2|
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Name
|
|
Quantity
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6.2 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
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Name
|
|
Quantity
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20.4 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated
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Type
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ADDITION
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Details
|
Ethyl acetate was added
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with water (2×)
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Type
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EXTRACTION
|
Details
|
This mixture was extracted with ethyl acetate (2×)
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Type
|
WASH
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Details
|
The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (4.9 g)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |